molecular formula C16H16N4OS B2487066 5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 860786-00-1

5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2487066
CAS No.: 860786-00-1
M. Wt: 312.39
InChI Key: QXTNZQXHZDHIJW-RMKNXTFCSA-N
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Description

5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Triazolo[1,5-a]pyrimidine derivatives, including compounds similar to the one , have been investigated for their antibacterial activity. These compounds have shown promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. The mechanism of action includes inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division (Li & Zhang, 2021).

Synthetic Pathways and Chemical Reactivity

The synthesis and chemical reactivity of triazolo[1,5-a]pyrimidine derivatives are of significant interest due to their potential applications in drug development. Various synthetic pathways have been explored to create these compounds, highlighting the versatility of triazolo[1,5-a]pyrimidine scaffolds in medicinal chemistry. These compounds are synthesized using hybrid catalysts, demonstrating a wide range of biological activities and potential for the development of new medications (Parmar, Vala, & Patel, 2023).

Biological Significance and Applications

The diverse biological activities of triazolo[1,5-a]pyrimidine derivatives include their roles as anticonvulsant, antiviral, anti-inflammatory, and analgesic agents. These activities are attributed to the structural features of the triazolo[1,5-a]pyrimidine ring, which interacts with various biological targets. The exploration of these compounds in drug discovery has been supported by structure-activity relationship studies, which help in understanding the molecular basis of their actions and optimizing their therapeutic efficacy (Asgaonkar, Patil, Pradhan, Tanksali, & Jain, 2022).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It is known that the compound can form complexes with metallic salts, leading to structures with diverse topologies and dimensionality . The exact interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Similar compounds have shown cytotoxic activity against various human tumor cell lines

Properties

IUPAC Name

5-methyl-2-methylsulfanyl-6-[(E)-3-phenylprop-2-enyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-11-13(10-6-9-12-7-4-3-5-8-12)14(21)20-15(17-11)18-16(19-20)22-2/h3-9H,10H2,1-2H3,(H,17,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRFPTGLUBWWND-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)SC)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)SC)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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